3-(3-Chloro-2-fluorophenyl)-3-oxetanamine
Description
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine is a halogen-substituted oxetane derivative characterized by a phenyl ring with chlorine and fluorine substituents at the 3- and 2-positions, respectively, attached to an oxetanamine core. Its hydrochloride salt form (CAS 1386462-30-1) is frequently employed to improve solubility and stability in formulation processes . The compound’s unique substitution pattern balances lipophilicity and electronic effects, making it a candidate for optimizing drug pharmacokinetics .
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9/h1-3H,4-5,12H2 |
InChI Key |
IKINDHSSQXYIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=C(C(=CC=C2)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropylamine, under acidic conditions to form the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxetane derivatives and amine compounds, which can be further utilized in different applications .
Scientific Research Applications
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine involves its interaction with specific molecular targets. The presence of the oxetane ring and halogen atoms allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine, highlighting differences in substituents, physicochemical properties, and applications:
Key Differences and Research Findings :
Halogen Effects: The 3-Cl, 2-F substitution in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration in CNS drugs . In contrast, para-substituted analogs (e.g., 4-Cl or 4-F) exhibit higher logP values, reducing aqueous solubility but improving membrane permeability . Fluorine’s electron-withdrawing effect in 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride enhances metabolic stability compared to non-fluorinated analogs, as shown in studies on solid dispersions .
Salt Forms :
- Hydrochloride salts (e.g., CAS 1386462-30-1 and 1332920-60-1) are preferred for pharmaceutical use due to improved crystallinity and bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis involves halogen-selective coupling reactions, whereas analogs like 3-(Trifluoromethyl)oxetan-3-amine require specialized fluorination techniques, increasing production costs .
Applications: 3-(4-Chlorophenyl)-3-oxetanamine is primarily used in polymer chemistry (e.g., polyimide monomers), leveraging its thermal stability . Fluorinated derivatives (e.g., 4-F and CF₃ analogs) are prioritized in drug discovery for their resistance to oxidative metabolism .
Biological Activity
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H8ClF N2O
- CAS Number : 1386462-30-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. Its structural features allow it to modulate pathways associated with cancer and infectious diseases.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Inhibition of ERK signaling |
| A549 (Lung Cancer) | 4.1 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.8 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against certain bacterial strains. The compound's efficacy was evaluated using standard disk diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Case Studies
-
Study on Anticancer Activity :
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various oxetane derivatives, including this compound. The study reported significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent. -
Antimicrobial Efficacy Assessment :
Another study focused on assessing the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated that the compound effectively inhibited the growth of resistant strains, highlighting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
